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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B15588765

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure,
properties, and biological activity of (1E)-CFI-400437 dihydrochloride, a potent and selective
inhibitor of Polo-like kinase 4 (PLK4). This document is intended to serve as a core resource for
researchers in oncology, cell biology, and drug discovery.

Molecular Structure and Physicochemical
Properties

(1E)-CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor.[1] The
dihydrochloride salt is the form commonly used in research settings.

Chemical Structure

IUPAC Name: 5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-
ylmethylene)-1,3-dihydro-indol-2-one dihydrochloride[2]

(1E)-CFI-400437 Chemical Structure

Physicochemical Data
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Property Value Reference(s)
Chemical Formula C29H30CI2N6O2 [2]
Molecular Weight 565.50 g/mol [2]
CAS Number 1247000-76-5 [2]

(dihydrochloride)
1169211-37-3 (free base) [2]
Appearance Solid powder [2]
Purity >98% [2]
Solubility DMSO: = 25 mg/mL [3]
Water: 2 mg/mL [3]
Ethanol: Insoluble [3]

Storage Conditions (Powder)

Short term (days to weeks): O -
4°C, dry and dark

[2]

Long term (months to years):
-20°C

[2]

Storage Conditions (Stock

Solution)

-80°C: up to 6 months

[4]

-20°C: up to 1 month

[4]

Biological Activity and Mechanism of Action

(1E)-CFI-400437 is a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4), a
master regulator of centriole duplication.[2][5] Inhibition of PLK4 leads to defects in centrosome

duplication, which can induce mitotic catastrophe and apoptosis in cancer cells.[5]

Kinase Selectivity

(1E)-CFI1-400437 exhibits high selectivity for PLK4 over other kinases, including other members

of the PLK family.[6] However, it also shows inhibitory activity against Aurora kinases A and B,

albeit at significantly higher concentrations.[1][7]
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Kinase ICs0 Reference(s)
PLK4 0.6 nM [7]
Aurora A 0.37 uM [7]
Aurora B 0.21 uM [7]
KDR 0.48 pM [7]
FLT-3 0.18 uM [7]

PLK4 Signaling Pathway and Mechanism of Action of
(1E)-CFI-400437

PLK4 is a crucial serine/threonine kinase that initiates centriole duplication during the S-phase
of the cell cycle. Its activity is tightly regulated to ensure the formation of a single new
procentriole per existing centriole. Overexpression of PLK4 is observed in various cancers and
is associated with centrosome amplification and genomic instability.[5]

(1E)-CFI1-400437 acts as an ATP-competitive inhibitor of PLK4, blocking its kinase activity. This
inhibition disrupts the downstream signaling cascade required for centriole formation, leading to
cell cycle arrest and apoptosis in cancer cells that are dependent on PLK4 activity.
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PLK4 Signaling in Centriole Duplication and Inhibition by CFI-400437
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Caption: PLK4 pathway and CFI-400437 inhibition.
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In Vitro and In Vivo Activity

(1E)-CFI-400437 has demonstrated potent anti-proliferative activity in various cancer cell lines

and anti-tumor efficacy in preclinical xenograft models.

Cell-Based Assay Data

(1E)-CFI-400437 is a potent inhibitor of cell growth in breast cancer cell lines, including MCF-7,
MDA-MB-468, and MDA-MB-231.[7]

In Vivo Efficacy

In a mouse xenograft model using MDA-MB-468 breast cancer cells, (1E)-CFI-400437
administered at 25 mg/kg via intraperitoneal injection once daily for 21 days demonstrated

significant anti-tumor activity.[7]

Experimental Protocols

The following are representative protocols for key experiments involving (1E)-CFI-400437.

PLK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding
Assay)

This protocol is adapted from a generic LanthaScreen™ Eu Kinase Binding Assay to determine
the 1Cso of (1E)-CFI-400437 for PLKA4.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://elifesciences.org/articles/46054
https://elifesciences.org/articles/46054
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

PLK4 Kinase Binding Assay Workflow

:

G. Add PLK4 Kinase and Europium-labeled Antibody SolutioD

:

G. Add Alexa Fluor™ 647-labeled Kinase Tracer SolutioD

i
( )

Click to download full resolution via product page

Caption: Workflow for PLK4 kinase binding assay.

Methodology:
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Compound Preparation: Prepare a serial dilution of (1E)-CFI-400437 dihydrochloride in
DMSO. Further dilute this series in the appropriate kinase buffer.

Assay Plate Preparation: Add 4 pL of the diluted compound to triplicate wells of a 384-well
assay plate.

Kinase/Antibody Addition: Add 8 pL of a solution containing the PLK4 enzyme and a
europium-labeled anti-tag antibody to all wells.

Tracer Addition: Add 4 uL of a solution containing an Alexa Fluor™ 647-labeled ATP-
competitive kinase tracer to all wells.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring
fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa
Fluor™ 647 acceptor.

Data Analysis: The ICso value is determined by plotting the FRET signal against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
curve.

Cell Viability Assay (MTT Assay) with MDA-MB-468 Cells

This protocol describes a method to assess the effect of (1E)-CFI-400437 on the viability of
MDA-MB-468 human breast cancer cells.
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MTT Cell Viability Assay Workflow

G. Treat Cells with Serial Dilutions of (1E)-CFI-4004SD

G. Incubate for 72 houra
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Caption: Workflow for MTT cell viability assay.
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Methodology:

Cell Seeding: Plate MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well
in 100 pL of complete growth medium.

Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

Compound Treatment: Prepare serial dilutions of (1E)-CFI-400437 in complete growth
medium and add them to the respective wells. Include vehicle-only controls.

Incubation: Incubate the cells with the compound for 72 hours.

MTT Addition: Add 10 pL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well.

Formazan Formation: Incubate the plate for 4 hours at 37°C.

Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the ICso value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (1E)-CFI-
400437 in a subcutaneous MDA-MB-468 xenograft model.

Methodology:

Cell Preparation: Culture MDA-MB-468 cells to ~80% confluency, harvest, and resuspend in
a sterile, serum-free medium at a concentration of 5 x 107 cells/mL.

Tumor Implantation: Subcutaneously inject 100 uL of the cell suspension (5 x 10° cells) into
the flank of female athymic nude mice.
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e Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of
100-150 mm3, randomize the mice into treatment and control groups.

o Compound Preparation and Administration: Prepare a suspension of (1E)-CFI-400437 in a
vehicle such as 30% PEG400 in water. Administer the compound or vehicle control to the
mice via intraperitoneal injection daily.

e Monitoring: Measure tumor volume and body weight twice weekly.

e Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Synthesis

A detailed, step-by-step synthesis protocol for (1E)-CFI-400437 is not publicly available in the
referenced literature. However, it belongs to a class of compounds described as (E)-3-((1H-
indazol-6-yl)methylene)indolin-2-ones. The synthesis of this class of compounds generally
involves the condensation of an appropriate indolin-2-one with an indazole-6-carbaldehyde
derivative.

Conclusion

(1E)-CFI-400437 dihydrochloride is a valuable research tool for studying the biological roles
of PLK4 and for preclinical investigations into the therapeutic potential of PLK4 inhibition in
cancer. Its high potency, selectivity, and demonstrated in vitro and in vivo activity make it a
critical compound for further research in oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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